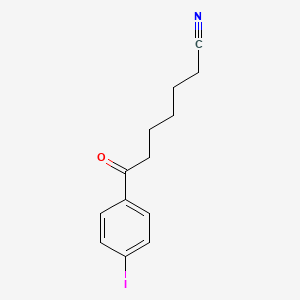

7-(4-Iodophenyl)-7-oxoheptanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-(4-Iodophenyl)-7-oxoheptanoic acid” is a compound with the molecular formula C13H15IO3 . It belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .

Molecular Structure Analysis

The molecular weight of “7-(4-Iodophenyl)-7-oxoheptanoic acid” is 346.161 Da . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . The polar surface area is 54 Å2, and the molar refractivity is 73.9±0.3 cm3 .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 470.3±30.0 °C at 760 mmHg, and a flash point of 238.2±24.6 °C . The index of refraction is 1.586 . The compound is solid in form .Applications De Recherche Scientifique

Synthesis of Novel Compounds : In a study by Köstler and Rosemeyer (2009), novel phosphoramidite building blocks were synthesized for the preparation of lipophilic oligonucleotides. This research illustrates the role of 7-(4-Iodophenyl)-7-oxoheptanenitrile in developing new compounds with potential applications in biochemistry and molecular biology (Köstler & Rosemeyer, 2009).

Organic Synthesis : Vilches-Herrera et al. (2012) demonstrated an efficient route to synthesize 7-azaindole framework through a one-pot, three-component cyclocondensation. This research highlights the versatility of 7-(4-Iodophenyl)-7-oxoheptanenitrile in organic synthesis, particularly in constructing complex molecular architectures (Vilches-Herrera et al., 2012).

Nucleophilic Reactions : Bolotin et al. (2016) studied the nucleophilicity of various oxime species in reactions with nitrilium closo-decaborate clusters. The findings from this study can be applied to understand the reactivity of compounds like 7-(4-Iodophenyl)-7-oxoheptanenitrile in nucleophilic addition reactions (Bolotin et al., 2016).

Photolysis and Cation Generation : Guizzardi et al. (2001) researched the generation and reactivity of 4-aminophenyl cation by photolysis of 4-chloroaniline. This research is significant in understanding the reactivity of similar cationic species which might be relevant to 7-(4-Iodophenyl)-7-oxoheptanenitrile (Guizzardi et al., 2001).

Luminescence and Reactivity in Materials Science : Zhao and Wang (2010) explored the luminescent properties and applications of 7-azaindolyl-based compounds, providing insights into the potential use of 7-(4-Iodophenyl)-7-oxoheptanenitrile in materials science and chemical bond activation (Zhao & Wang, 2010).

Propriétés

IUPAC Name |

7-(4-iodophenyl)-7-oxoheptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVOJPKXYBHLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642246 |

Source

|

| Record name | 7-(4-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Iodophenyl)-7-oxoheptanenitrile | |

CAS RN |

898767-88-9 |

Source

|

| Record name | 7-(4-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.